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Compound of Interest

Compound Name: 1,1,2-Trichloropropene

Cat. No.: B1605245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways

for 1,1,2-trichloropropene, a chlorinated alkene of interest in synthetic chemistry. Due to the

limited availability of direct published experimental procedures for this specific molecule, this

document outlines a scientifically grounded, proposed synthesis route based on established

chemical principles of dehydrohalogenation. This guide includes a summary of quantitative

data, a detailed, albeit proposed, experimental protocol, and a logical workflow diagram.

Core Synthesis Pathway: Dehydrochlorination of
1,1,2,2-Tetrachloropropane
The most direct and theoretically sound method for the synthesis of 1,1,2-trichloropropene is

the dehydrochlorination of 1,1,2,2-tetrachloropropane. This elimination reaction involves the

removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.

The reaction is typically facilitated by a strong base, often in an alcoholic solvent to promote the

E2 (bimolecular elimination) mechanism. The choice of base and reaction conditions can

influence the yield and the formation of potential side products.

Proposed Reaction Scheme:
Quantitative Data Summary
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Direct, experimentally verified quantitative data for the synthesis of 1,1,2-trichloropropene is

scarce in readily available literature. The following table provides known physical properties of

the target molecule and its proposed precursor, along with projected data for the proposed

reaction based on analogous dehydrohalogenation reactions of other polychlorinated alkanes.

Parameter
1,1,2,2-
Tetrachloropropan
e (Precursor)

1,1,2-
Trichloropropene
(Product)

Notes

Molecular Formula C₃H₄Cl₄ C₃H₃Cl₃ -

Molecular Weight 181.87 g/mol 145.41 g/mol -

Boiling Point ~158-160 °C ~125-127 °C
Estimated for 1,1,2-

trichloropropene

Density ~1.49 g/cm³ ~1.3 g/cm³
Estimated for 1,1,2-

trichloropropene

Proposed Reaction

Yield
- 50-70%

Projected based on

similar

dehydrohalogenation

reactions. Actual yield

is dependent on

specific reaction

conditions.

Purity
>95% (typical for

commercial grade)

>90% (after

purification)

Projected and

dependent on

purification method.

Experimental Protocol (Proposed)
Disclaimer: The following is a proposed experimental protocol for the synthesis of 1,1,2-
trichloropropene via the dehydrochlorination of 1,1,2,2-tetrachloropropane. This protocol is

based on general procedures for similar chemical transformations and should be adapted and

optimized under appropriate laboratory safety protocols.
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Objective: To synthesize 1,1,2-trichloropropene by the dehydrochlorination of 1,1,2,2-

tetrachloropropane using alcoholic potassium hydroxide.

Materials:

1,1,2,2-Tetrachloropropane (1 mol, 181.87 g)

Potassium hydroxide (KOH) (1.2 mol, 67.32 g)

Ethanol (95%), 500 mL

Anhydrous magnesium sulfate or sodium sulfate

Boiling chips

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation

apparatus)

Heating mantle

Magnetic stirrer

Procedure:

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel, dissolve potassium hydroxide (67.32 g) in ethanol

(500 mL). Gentle heating may be required to facilitate dissolution.

Addition of Precursor: Once the potassium hydroxide is fully dissolved, cool the solution to

room temperature. Begin vigorous stirring and add 1,1,2,2-tetrachloropropane (181.87 g)

dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction may

be observed; maintain the reaction temperature below 40°C using an ice bath if necessary.

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately

78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer

chromatography (TLC) or gas chromatography (GC) if possible.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1605245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into 1 L of cold water. The organic layer will separate.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent (e.g., dichloromethane or diethyl ether) (2 x 100 mL). Combine the

organic layers.

Washing: Wash the combined organic layers with water (2 x 200 mL) and then with a

saturated brine solution (1 x 100 mL).

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

Purification: The crude 1,1,2-trichloropropene can be purified by fractional distillation under

atmospheric or reduced pressure. Collect the fraction boiling at approximately 125-127°C.

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C

NMR, IR, and MS) to confirm its identity and purity.

¹H NMR (CDCl₃): A singlet for the methyl protons (CH₃).

¹³C NMR (CDCl₃): Three distinct signals corresponding to the methyl carbon, the

chlorinated carbon of the double bond, and the dichlorinated carbon of the double bond.

IR: Characteristic peaks for C=C stretching.

MS: Molecular ion peak corresponding to the mass of 1,1,2-trichloropropene.

Logical Workflow Diagram
The following diagram illustrates the proposed synthesis pathway from the starting material to

the final product.
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Starting Material Reaction Product

1,1,2,2-Tetrachloropropane Dehydrochlorination

Base (e.g., KOH)
Ethanol, Reflux

1,1,2-Trichloropropene

Click to download full resolution via product page

Caption: Proposed synthesis of 1,1,2-trichloropropene.

To cite this document: BenchChem. [Synthesis of 1,1,2-Trichloropropene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605245#synthesis-pathways-for-1-1-2-
trichloropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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